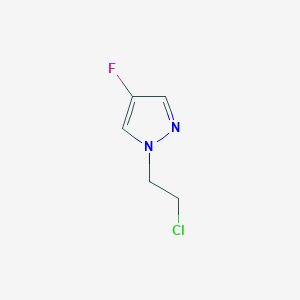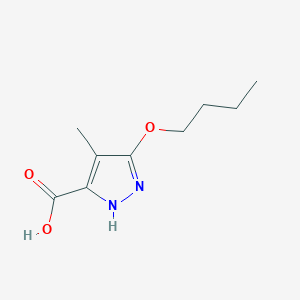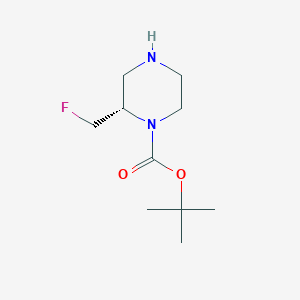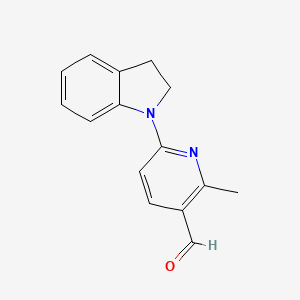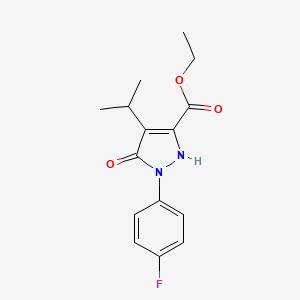
2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that belongs to the class of acetic acids. It features a dichlorophenyl group and a piperidinyl group attached to the acetic acid moiety. Compounds with such structures are often explored for their potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Introduction of the Piperidinyl Group: The intermediate is then reacted with piperidine under specific conditions to form the piperidinyl derivative.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid
- 2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid
Comparison
Compared to similar compounds, 2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid may exhibit unique properties due to the presence of the piperidinyl group
Eigenschaften
Molekularformel |
C13H15Cl2NO2 |
|---|---|
Molekulargewicht |
288.17 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C13H15Cl2NO2/c14-9-4-5-10(11(15)8-9)12(13(17)18)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2,(H,17,18) |
InChI-Schlüssel |
DHWQRWLBQISUPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B11809594.png)
![3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809604.png)
![(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone](/img/structure/B11809605.png)
